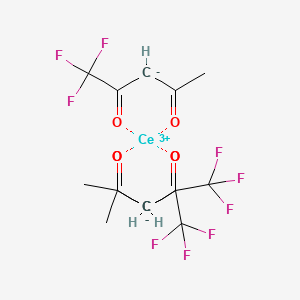
Cerium(III)trifluoroacetylacetonatehydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(III)trifluoroacetylacetonatehydrate is an organometallic compound with the molecular formula Ce(CF₃COCHCOCH₃)₃•xH₂O. It is known for its yellow crystalline appearance and is used in various scientific and industrial applications .
Preparation Methods
Cerium(III)trifluoroacetylacetonatehydrate can be synthesized through the reaction of cerium(III) nitrate with trifluoroacetylacetone in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound .
Chemical Reactions Analysis
Cerium(III)trifluoroacetylacetonatehydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cerium(IV) compounds under specific conditions.
Reduction: The compound can be reduced back to cerium(III) from cerium(IV).
Substitution: It can participate in substitution reactions where the trifluoroacetylacetonate ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
Cerium(III)trifluoroacetylacetonatehydrate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, including thin films and coatings for electronic devices
Mechanism of Action
The mechanism of action of Cerium(III)trifluoroacetylacetonatehydrate involves its ability to interact with various molecular targets. The compound can act as a catalyst by facilitating the transfer of electrons in redox reactions. The presence of cerium in the +3 oxidation state allows it to participate in redox cycling, which is crucial for its catalytic activity. The pathways involved in its mechanism of action depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Cerium(III)trifluoroacetylacetonatehydrate can be compared with other similar compounds, such as:
Cerium(IV)trifluoroacetylacetonate: This compound contains cerium in the +4 oxidation state and exhibits different reactivity and applications.
Ytterbium(III)hexafluoroacetylacetonate: Similar to this compound, but with ytterbium as the central metal.
Neodymium(III)trifluoroacetylacetonate: Another similar compound with neodymium as the central metal. The uniqueness of this compound lies in its specific reactivity and applications, particularly in catalysis and material science
Properties
Molecular Formula |
C15H12CeF9O6 |
|---|---|
Molecular Weight |
599.35 g/mol |
IUPAC Name |
cerium(3+);1,1,1-trifluoropentane-2,4-dione |
InChI |
InChI=1S/3C5H4F3O2.Ce/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H,1H3;/q3*-1;+3 |
InChI Key |
ZNKVZOKEDDULSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















